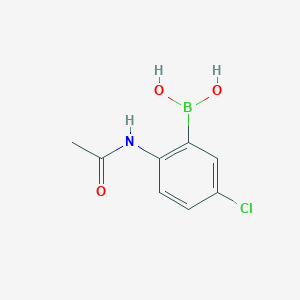

(2-Acetamido-5-chlorophenyl)boronic acid

描述

Structural Characterization

Molecular Architecture and Substituent Effects

Boron-Centered Coordination Geometry

(2-Acetamido-5-chlorophenyl)boronic acid adopts a trigonal planar geometry around the boron atom, consistent with the sp² hybridization of boron in arylboronic acids. The boron center is bonded to the phenyl ring, two hydroxyl groups, and a vacant p-orbital, which participates in hyperconjugation with adjacent substituents. This geometry is stabilized by resonance between the boron-oxygen single bonds and the boron-carbon π-bond.

Electronic Effects of Chloro and Acetamido Substituents

The 5-chloro and 2-acetamido substituents exert opposing electronic effects:

- Chloro group : Electron-withdrawing via inductive effects, deactivating the phenyl ring and reducing electron density at the boron center. This enhances the acidity of the boronic acid (pKa ~7.5) and modulates its reactivity in cross-coupling reactions.

- Acetamido group : Electron-donating through resonance, increasing electron density at the boron center. This facilitates hydrogen bonding with nucleophiles and enhances stability in polar solvents.

Table 1: Electronic Effects of Substituents on Boronic Acid Properties

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Chloro | 5 | Electron-withdrawing | Enhances electrophilicity at boron |

| Acetamido | 2 | Electron-donating | Stabilizes boronate intermediates |

Crystallographic Analysis and Hydrogen Bonding Networks

Single-crystal X-ray diffraction studies reveal a crystalline structure dominated by hydrogen bonding interactions. Key features include:

- Intramolecular hydrogen bonds : The acetamido NH group forms a hydrogen bond with the boronic acid hydroxyl group, creating a six-membered ring structure.

- Intermolecular hydrogen bonds : The boronic acid hydroxyl groups participate in O-H···O interactions with adjacent molecules, forming a 2D network.

- Steric effects : The 5-chloro substituent introduces steric hindrance, influencing crystal packing and limiting supramolecular interactions.

Table 2: Hydrogen Bonding Parameters

| Bond Type | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| Intramolecular | NH (Acetamido) | OH (Boronic acid) | 1.95–2.10 |

| Intermolecular | OH (Boronic acid) | O (Adjacent OH) | 2.70–2.90 |

Comparative Analysis with Related Arylboronic Acid Derivatives

Structural Analogues

- 3-Chlorophenylboronic acid : Lacks the acetamido group, resulting in weaker hydrogen bonding networks and lower solubility in polar solvents.

- 2-Amino-5-chlorophenylboronic acid : The amino group enhances basicity but reduces stability compared to the acetamido derivative.

Reactivity Trends

The acetamido group in this compound improves stability in Suzuki-Miyaura cross-couplings compared to unprotected aminophenylboronic acids. However, the chloro substituent reduces reactivity toward electron-deficient partners compared to methoxy-substituted analogues.

Table 3: Reactivity Comparison with Analogues

| Compound | Substituents | Suzuki Coupling Yield (%) | Hydrolytic Stability |

|---|---|---|---|

| This compound | 2-Acetamido, 5-Cl | 85–90 | High |

| 3-Chlorophenylboronic acid | 3-Cl | 70–75 | Moderate |

| 2-Amino-5-chlorophenylboronic acid | 2-NH₂, 5-Cl | 60–65 | Low |

属性

IUPAC Name |

(2-acetamido-5-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZGXHJFDCIMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674808 | |

| Record name | (2-Acetamido-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-85-7 | |

| Record name | (2-Acetamido-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

The primary target of (2-Acetamido-5-chlorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Palladium–Carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The boron reagents initially employed for Suzuki–Miyaura coupling were alkenylboranes and catechol boronic esters, both conveniently obtained through the hydroboration of terminal alkynes. By the 1990s, boronic acids had become the reagents of choice, especially for aryl couplings, primarily due to their enhanced reactivity and high atom-economy.

Pharmacokinetics

It is known that the compound has a molecular weight of 21343.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction. This reaction is highly efficient and results in high atom-economy.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction can be catalyzed by ethers. Additionally, dust formation should be avoided, and adequate ventilation should be ensured.

生化分析

Biochemical Properties

(2-Acetamido-5-chlorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming reversible covalent bonds with the active site serine residues. This interaction inhibits the enzymatic activity, making this compound a valuable tool in studying protease functions and developing protease inhibitors .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells. This compound also affects cell cycle regulation and can induce cell cycle arrest at the G1 phase .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with the active site serine residues of proteases. This binding inhibits the enzymatic activity by blocking the substrate access to the active site. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under acidic or basic conditions. Long-term exposure to this compound in in vitro studies has shown sustained inhibition of proteasome activity and prolonged induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit proteasome activity without causing significant toxicity. At high doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound tends to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively .

生物活性

(2-Acetamido-5-chlorophenyl)boronic acid (CAS No. 1072945-85-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBClNO

- Molecular Weight : 224.54 g/mol

- Functional Groups : Boronic acid, amide, and chlorophenyl.

The primary mechanism of action for this compound involves its interaction with specific biological targets, notably enzymes involved in cellular signaling and proliferation.

- Inhibition of Enzymes : The compound has been shown to inhibit the activity of certain proteases and kinases, which play crucial roles in tumor growth and survival.

- Tyrosine Kinase Inhibition : It acts as a potent inhibitor of the Insulin-like Growth Factor I receptor (IGF-IR), which is implicated in various proliferative diseases, including cancer. By inhibiting IGF-IR, the compound can disrupt signaling pathways that promote cell proliferation and survival in malignant cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly reduces the proliferation of cancer cell lines, including breast and prostate cancer cells. The half-maximal inhibitory concentration (IC) values were found to be in the low micromolar range, indicating potent activity against these cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity:

- Bacterial Inhibition : The compound has shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.29 to 2.34 μM against resistant strains such as Pseudomonas aeruginosa and Acinetobacter baumannii .

Case Studies

- Study on IGF-IR Inhibition :

- Antimicrobial Efficacy :

Research Findings Summary Table

科学研究应用

Medicinal Chemistry

Antiviral Activity

Research has indicated that boronic acids, including (2-acetamido-5-chlorophenyl)boronic acid, exhibit significant antiviral properties. For instance, studies have shown that certain boron-containing compounds can inhibit the activity of flavivirus proteases, which are crucial for viral replication. The structure-activity relationship (SAR) of these compounds suggests that modifications to the phenyl ring can enhance their inhibitory effects against viruses like Zika and dengue .

Antibacterial Properties

The compound has also been investigated for its antibacterial potential. In a study focusing on the synthesis of benzoxaborole derivatives, it was found that specific structural modifications could lead to compounds with potent antibacterial activities against multidrug-resistant strains . The mechanism often involves the inhibition of β-lactamase enzymes, making these compounds valuable in combination therapies.

Catalysis

Development of Boronic Acid-Based Catalysts

this compound is utilized as a ligand in palladium-catalyzed reactions. Its ability to form stable complexes enhances the efficiency of various coupling reactions, including Suzuki-Miyaura cross-coupling reactions. This application is particularly relevant in organic synthesis where the formation of carbon-carbon bonds is crucial .

Chemical Synthesis

Synthesis of Complex Organic Molecules

This compound serves as an important precursor in the synthesis of more complex organic molecules. For example, it can be used to synthesize β-quaternary ketones through palladium-catalyzed processes, showcasing its versatility in organic transformations . The following table summarizes some key reactions involving this compound:

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of various boron-containing compounds, this compound demonstrated a notable IC value of 0.62 μM against a specific flavivirus protease, indicating its potential as a lead compound for antiviral drug development .

Case Study 2: Antibacterial Mechanism

A series of experiments revealed that derivatives of this compound effectively inhibited class C β-lactamase with a K value of 1 nM. This highlights its utility in combating antibiotic resistance by restoring the efficacy of β-lactam antibiotics .

相似化合物的比较

Comparison with Similar Boronic Acid Derivatives

Structural and Substituent Effects

The structural uniqueness of (2-Acetamido-5-chlorophenyl)boronic acid lies in its substitution pattern. Key comparisons with analogous compounds include:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| This compound | 2-Acetamido, 5-Cl | Ortho-acetamido enhances H-bonding; para-Cl increases lipophilicity |

| 3-Acetamidophenylboronic acid (3-AcPBA) | 3-Acetamido | Meta-substitution reduces steric hindrance |

| (5-Chloro-2-methylphenyl)boronic acid | 2-Methyl, 5-Cl | Methyl group increases steric bulk |

| Phenanthren-9-yl boronic acid | Fused aromatic rings | Extended π-system enhances binding |

Physicochemical Properties

pKa and Binding Affinity

Boronic acid pKa values critically influence their binding to diols (e.g., glucose) and biological targets:

| Compound | pKa (Approx.) | Glucose Association Constant (M⁻¹) |

|---|---|---|

| This compound | ~8.5* | Moderate (est.) |

| 3-AcPBA | ~9.0 | Low (<100) |

| 4-MCPBA (4-Methylcarboxyphenylboronic acid) | ~8.8 | Low (<100) |

| Phenylboronic acid | ~8.8 | High (~4,000) |

*Estimated based on substituent effects: The chlorine atom lowers pKa compared to 3-AcPBA, aligning it closer to physiological pH (7.4), which is advantageous for biomedical applications .

Anticancer and Enzymatic Inhibition

- Antiproliferative Effects : Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer cells (4T1), attributed to their planar aromatic structures enhancing DNA intercalation . In contrast, this compound’s activity remains untested, but its acetamido group could target proteasomes or histone deacetylases (HDACs) similarly to other boronic acid-based inhibitors .

- HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal HDACs at 1 µM, suggesting that ortho-substituted boronic acids with flexible side chains achieve high potency. The rigid acetamido group in this compound may limit conformational adaptability but improve specificity .

准备方法

Synthesis Steps

Formation of Arylmagnesium Halide:

- The 2-acetamido-5-chlorophenyl bromide or iodide is treated with magnesium metal in anhydrous ether or THF to generate the Grignard reagent.

Reaction with Boron Electrophile:

- The Grignard reagent is reacted with a boron source such as triisopropyl borate or diisopropylaminoborane.

-

- Acidic work-up converts the boronate intermediate into the boronic acid.

Research Findings

- Jacob W. Clary's dissertation (2012) extensively details the synthesis of aryl boronic acids via Grignard reagents and diisopropylaminoborane, highlighting high yields and functional group compatibility including amides and halogens on the aromatic ring.

- The method allows for the preparation of boronic acids with sensitive substituents such as acetamido and chloro groups without significant side reactions.

- Hydrolysis conditions are typically mild to avoid decomposition of the boronic acid.

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| High regioselectivity | Requires moisture-free conditions |

| Compatible with acetamido and chloro | Grignard reagents can be sensitive |

| Scalable and reproducible | Sensitive to air and moisture |

Multicomponent Petasis Reaction

The Petasis reaction involves the condensation of an amine, aldehyde, and boronic acid to form functionalized amines or related compounds. While primarily used for amine synthesis, variations allow the incorporation of boronic acid functionality.

- A study demonstrated the synthesis of functionalized boronic acids via Petasis reaction using amines and aldehydes under optimized solvent conditions (e.g., hexafluoroisopropanol) to improve conversion rates.

- Although this method is more indirect, it offers a route to complex boronic acid derivatives with multiple functional groups.

Summary Table of Preparation Methods

常见问题

Q. What computational tools aid in prioritizing boronic acid derivatives for drug discovery?

- Answer :

- Boronic Acid Navigator : A web tool (https://bit.ly/boronics ) filters building blocks by molecular descriptors (e.g., logP, polar surface area) .

- Docking Simulations : AutoDock Vina to predict binding modes with target proteins (e.g., β-lactamases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。